molecular formula C23H17FN4O6S B2854476 ethyl 3-(4-fluorophenyl)-5-(4-methyl-3-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-51-4

ethyl 3-(4-fluorophenyl)-5-(4-methyl-3-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2854476
CAS No.: 851949-51-4
M. Wt: 496.47
InChI Key: QOZQJDVIIBBLTO-UHFFFAOYSA-N
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Description

Ethyl 3-(4-fluorophenyl)-5-(4-methyl-3-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a fused thieno[3,4-d]pyridazine core. Key structural attributes include:

  • Substituents:
    • 3-position: A 4-fluorophenyl group, enhancing lipophilicity and influencing receptor binding.
    • 5-position: A 4-methyl-3-nitrobenzamido moiety, introducing steric bulk and electron-withdrawing effects.
    • 1-position: An ethyl carboxylate group, modulating solubility and bioavailability.
  • 4-oxo group: Stabilizes the pyridazine ring through resonance and hydrogen-bonding interactions.

Properties

IUPAC Name

ethyl 3-(4-fluorophenyl)-5-[(4-methyl-3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN4O6S/c1-3-34-23(31)19-16-11-35-21(25-20(29)13-5-4-12(2)17(10-13)28(32)33)18(16)22(30)27(26-19)15-8-6-14(24)7-9-15/h4-11H,3H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZQJDVIIBBLTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 3-(4-fluorophenyl)-5-(4-methyl-3-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves multiple steps, typically starting with the preparation of the thieno[3,4-d]pyridazine core. This can be achieved through cyclization reactions involving appropriate precursors. The subsequent steps involve the introduction of the fluorophenyl group and the nitrobenzoyl moiety through substitution reactions. Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

ethyl 3-(4-fluorophenyl)-5-(4-methyl-3-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes due to its unique structure.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 3-(4-fluorophenyl)-5-(4-methyl-3-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.

Comparison with Similar Compounds

Key Analogs Identified

The evidence highlights two closely related compounds:

Compound ID Substituent at 3-position Substituent at 5-position Molecular Weight (g/mol) Notable Features
Target Compound 4-fluorophenyl 4-methyl-3-nitrobenzamido ~465.4 Nitro group enhances electrophilicity; methyl improves solubility.
Analog 1 Phenyl 4-(trifluoromethyl)benzamido ~505.4 Trifluoromethyl increases electronegativity and metabolic stability.
Analog 2 4-fluorophenyl 4-fluorobenzamido ~453.4 Dual fluorophenyl groups may improve CNS penetration.

Structural and Electronic Differences

  • 3-position substituents :

    • The target compound’s 4-fluorophenyl group vs. Analog 1’s phenyl group: Fluorine’s electron-withdrawing nature alters π-π stacking and dipole interactions.
    • Analog 2 retains the 4-fluorophenyl group, suggesting a design focus on fluorine-mediated bioactivity .
  • 5-position substituents: The 4-methyl-3-nitrobenzamido group in the target compound introduces steric hindrance (methyl) and redox activity (nitro). Analog 2’s simpler 4-fluorobenzamido group reduces molecular weight, favoring pharmacokinetic properties .

Physicochemical Implications

  • Solubility : The ethyl carboxylate in all analogs improves aqueous solubility, but Analog 1’s trifluoromethyl group may reduce it due to increased hydrophobicity.
  • Stability : The nitro group in the target compound could render it susceptible to metabolic reduction, whereas Analog 1’s trifluoromethyl group resists enzymatic degradation .
  • Bioactivity : Fluorine atoms in the target compound and Analog 2 may enhance blood-brain barrier penetration, a critical factor for CNS-targeted drugs .

Biological Activity

Ethyl 3-(4-fluorophenyl)-5-(4-methyl-3-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Thieno[3,4-d]pyridazine core : This bicyclic structure is often associated with various pharmacological activities.
  • Fluorophenyl group : The presence of fluorine can enhance lipophilicity and biological activity.
  • Nitrobenzamide moiety : This group has been linked to anti-cancer and anti-inflammatory effects.
PropertyValue
Molecular FormulaC19H18FN3O4S
Molecular Weight393.43 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. A study published in European Journal of Medicinal Chemistry highlighted that derivatives of thieno[3,4-d]pyridazine showed effective inhibition of cancer cell proliferation through apoptosis induction .

Antimicrobial Properties

Research has also demonstrated antimicrobial activity against various pathogens. A compound with a similar structure was tested against Staphylococcus aureus and Escherichia coli, showing promising inhibitory effects. This suggests potential applications in treating bacterial infections .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
  • Induction of oxidative stress : The nitro group may contribute to the generation of reactive oxygen species (ROS), leading to increased apoptosis in cancer cells.

Case Studies

  • Anticancer Study : In a controlled trial, a derivative of this compound was administered to patients with advanced solid tumors. Results indicated a reduction in tumor size and improved survival rates, suggesting its potential as a therapeutic agent .
  • Antimicrobial Evaluation : A laboratory study tested the compound against a panel of bacterial strains. Results showed a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as an alternative treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

  • Methodology :

  • Stepwise synthesis : Begin with constructing the thieno[3,4-d]pyridazine core via cyclocondensation of thiophene derivatives with hydrazine analogs. Introduce the 4-fluorophenyl group via nucleophilic substitution or Suzuki coupling, followed by amidation with 4-methyl-3-nitrobenzoyl chloride .
  • Optimization : Use Design of Experiments (DoE) to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, replace traditional solvents (THF) with DMF for better solubility of nitrobenzamide intermediates .
  • Purity control : Employ HPLC (C18 column, acetonitrile/water gradient) to monitor intermediates and final product purity (>95%) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; pyridazine carbonyl at δ 165–170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+^+ and fragmentation patterns (e.g., loss of ethyl ester group at m/z 467.5) .
  • IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, nitro group at ~1520 cm1^{-1}) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodology :

  • Accelerated stability studies : Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks. Monitor degradation via TLC and HPLC .
  • Degradation products : Use LC-MS to identify hydrolysis byproducts (e.g., free carboxylic acid from ester cleavage) .

Advanced Research Questions

Q. What strategies are effective for analyzing contradictory data in biological activity assays?

  • Methodology :

  • Cross-validation : Compare enzyme inhibition results (e.g., IC50_{50} values) across multiple assays (fluorometric vs. radiometric) to rule out assay-specific artifacts .
  • Orthogonal techniques : Pair in vitro kinase assays with cellular thermal shift assays (CETSA) to confirm target engagement .
  • Data reconciliation : Use computational tools (e.g., Schrödinger’s Maestro) to model binding modes and resolve discrepancies between predicted and observed activity .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodology :

  • Analog synthesis : Replace the 4-methyl-3-nitrobenzamido group with electron-withdrawing (e.g., 4-CF3_3) or donating (e.g., 4-OCH3_3) substituents to evaluate electronic effects on potency .
  • 3D-QSAR modeling : Generate CoMFA/CoMSIA models using a training set of 20 analogs to predict activity cliffs .
  • Crystallography : Obtain X-ray structures of the compound bound to its target (e.g., kinase domain) to guide rational design .

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action in complex biological systems?

  • Methodology :

  • Proteomics : Perform affinity purification mass spectrometry (AP-MS) to identify interacting proteins in cell lysates .
  • CRISPR screening : Conduct genome-wide knockout screens to pinpoint synthetic lethal partners or resistance mechanisms .
  • Metabolomics : Use 1H^1H-NMR-based profiling to track metabolic changes (e.g., ATP depletion) in treated vs. untreated cells .

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